Cas no 1253791-76-2 ((S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane)

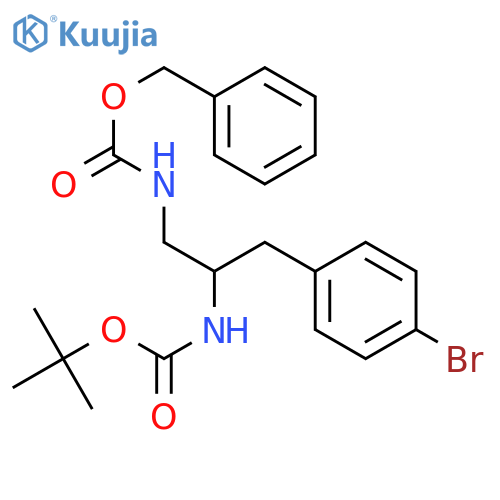

1253791-76-2 structure

商品名:(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane

CAS番号:1253791-76-2

MF:C22H27BrN2O4

メガワット:463.364785432816

MDL:MFCD09271803

CID:3164515

PubChem ID:84819211

(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane 化学的及び物理的性質

名前と識別子

-

- (S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane

- Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester

- D92847

- 1253791-76-2

- benzyl N-[(2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate

- tert-butyl N-[(2S)-1-{[(benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propan-2-yl]carbamate

- [(2S)-2-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-3-[4-BROMOPHENYL]PROPYL]-CARBAMIC ACID PHENYLMETHYL ESTER

- benzyl N-[(2S)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propyl]carbamate

- AKOS024256216

- AS-74908

-

- MDL: MFCD09271803

- インチ: InChI=1S/C22H27BrN2O4/c1-22(2,3)29-21(27)25-19(13-16-9-11-18(23)12-10-16)14-24-20(26)28-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,26)(H,25,27)/t19-/m0/s1

- InChIKey: IXCKRJMUZKTJOR-IBGZPJMESA-N

- ほほえんだ: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CNC(=O)OCC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 179.095

- どういたいしつりょう: 179.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 30.5A^2

じっけんとくせい

- 密度みつど: 1.30±0.06 g/cm 3(予測値)

- ふってん: 598.8±50.0°C(予測)

- PSA: 30.49000

- LogP: 5.59310

(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D963400-250mg |

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |

1253791-76-2 | 95% | 250mg |

$1510 | 2024-06-08 | |

| eNovation Chemicals LLC | D963400-25mg |

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |

1253791-76-2 | 95% | 25mg |

$240 | 2024-06-08 | |

| 1PlusChem | 1P000O2I-100mg |

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |

1253791-76-2 | 95% | 100mg |

$760.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D963400-100mg |

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |

1253791-76-2 | 95% | 100mg |

$755 | 2025-02-26 | |

| eNovation Chemicals LLC | D963400-250mg |

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |

1253791-76-2 | 95% | 250mg |

$1510 | 2025-02-25 | |

| A2B Chem LLC | AA30394-25mg |

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |

1253791-76-2 | 95% | 25mg |

$260.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D963400-25mg |

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |

1253791-76-2 | 95% | 25mg |

$240 | 2025-02-26 | |

| 1PlusChem | 1P000O2I-25mg |

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |

1253791-76-2 | 95% | 25mg |

$245.00 | 2024-07-09 | |

| 1PlusChem | 1P000O2I-250mg |

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |

1253791-76-2 | 95% | 250mg |

$1473.00 | 2024-07-09 | |

| A2B Chem LLC | AA30394-100mg |

Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester |

1253791-76-2 | 95% | 100mg |

$876.00 | 2024-04-20 |

(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1253791-76-2 ((S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 157047-98-8(Benzomalvin C)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量